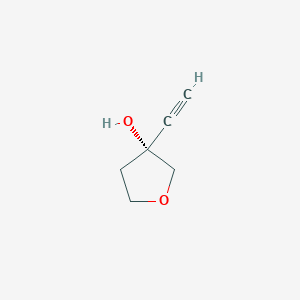

3-Ethynyltetrahydrofuran-3-OL

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethynyloxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-6(7)3-4-8-5-6/h1,7H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKYDLOXSGSJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCOC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Ethynyltetrahydrofuran 3 Ol

Reactions Involving the Tertiary Hydroxyl Functionality

The tertiary alcohol at the C3 position of the tetrahydrofuran (B95107) ring is a key site for reactions such as eliminations and nucleophilic substitutions. These transformations typically require activation of the hydroxyl group, as it is inherently a poor leaving group.

The dehydration of 3-Ethynyltetrahydrofuran-3-OL is a classic example of an elimination reaction. Under strong acidic conditions (e.g., using H₂SO₄ or p-TsOH) and heat, the hydroxyl group is protonated to form a good leaving group, water (H₂O). masterorganicchemistry.com The departure of water generates a relatively stable tertiary carbocation at the C3 position of the tetrahydrofuran ring. lumenlearning.comkhanacademy.org This process follows a unimolecular elimination (E1) mechanism, where the formation of the carbocation is the slow, rate-determining step. lumenlearning.comsaskoer.cascribd.com

Once formed, the carbocation intermediate can be quenched by a weak base (such as water or the conjugate base of the acid) abstracting a proton from an adjacent carbon atom. lumenlearning.com This results in the formation of an alkene. Depending on which proton is removed, two potential products can be formed, as outlined in Zaitsev's rule, which predicts the formation of the most substituted (and thus most stable) alkene as the major product. masterorganicchemistry.com

Table 1: Potential Products from E1 Elimination of this compound

| Product Name | Structure | Comments |

|---|---|---|

| 3-Ethynyl-2,5-dihydrofuran | Typically the major product (Zaitsev product). |

It is important to note that carbocation intermediates can also undergo rearrangement if a more stable carbocation can be formed, for instance, through hydride or alkyl shifts, although this is less common for tertiary carbocations unless significant ring strain can be relieved. masterorganicchemistry.com

The hydroxyl group can be replaced by various nucleophiles to form a range of derivatives. gatech.edu Since the hydroxyl group is a poor leaving group, it must first be converted into a more reactive species. gatech.edugacariyalur.ac.in For a tertiary alcohol like this compound, this often proceeds through an Sₙ1-type mechanism involving a carbocation intermediate, similar to the E1 pathway. libretexts.org

Common methods for activating the hydroxyl group include:

Reaction with hydrogen halides (HX): Treatment with strong acids like HBr or HCl protonates the hydroxyl group, which then departs as water to form the tertiary carbocation. The subsequent attack by the halide ion (Br⁻ or Cl⁻) yields the corresponding 3-ethynyl-3-halotetrahydrofuran.

Conversion to a sulfonate ester: Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine) converts the hydroxyl group into a tosylate or mesylate. These are excellent leaving groups and can be readily displaced by a wide variety of nucleophiles in subsequent Sₙ2 or Sₙ1 reactions.

Table 2: Examples of Nucleophilic Substitution Derivatives

| Reagent | Intermediate/Leaving Group | Product |

|---|---|---|

| HBr | -OH₂⁺ (Water) | 3-Bromo-3-ethynyltetrahydrofuran |

| HCl | -OH₂⁺ (Water) | 3-Chloro-3-ethynyltetrahydrofuran |

| TsCl, Pyridine | -OTs (Tosylate) | 3-Ethynyltetrahydrofuran-3-yl p-toluenesulfonate |

| NaN₃ (after tosylation) | -OTs (Tosylate) | 3-Azido-3-ethynyltetrahydrofuran |

Transformations of the Terminal Ethynyl (B1212043) Group

The terminal alkyne functionality is highly versatile and participates in a wide array of synthetic transformations, including carbon-carbon bond formation and the synthesis of heterocyclic systems. mdpi-res.comupf.edunih.govdntb.gov.ua

The acidic proton of the terminal alkyne can be readily removed by a base, allowing the molecule to participate in various metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example, creating a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.orgjk-sci.com

The reaction proceeds via two interconnected catalytic cycles. libretexts.org In the copper cycle, the alkyne reacts with the copper(I) salt to form a copper acetylide intermediate. In the palladium cycle, the palladium(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org

Table 3: Typical Conditions for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation. |

| Copper Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide. wikipedia.org |

| Base | Et₃N, i-Pr₂NH | Deprotonates the alkyne and neutralizes the HX byproduct. |

| Solvent | THF, DMF, Toluene | Solubilizes reactants. |

The terminal alkyne of this compound is an ideal substrate for 1,3-dipolar cycloaddition reactions. uchicago.edumdpi.com The most notable of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.comtaylorfrancis.com

The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.gov The copper(I) species coordinates with the alkyne to form a copper acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, releases the stable 1,2,3-triazole product. nih.gov The reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups. taylorfrancis.comnih.gov

Table 4: CuAAC Reaction Components and Products

| Alkyne | Azide Partner | Catalyst System | Product |

|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-(3-hydroxy-tetrahydrofuran-3-yl)-1H-1,2,3-triazole |

| This compound | Phenyl Azide | CuI | 1-Phenyl-4-(3-hydroxy-tetrahydrofuran-3-yl)-1H-1,2,3-triazole |

The triple bond of the ethynyl group can be partially or fully reduced through hydrogenation. The choice of catalyst and reaction conditions determines the final product.

Full Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas will completely reduce the alkyne to an alkane, yielding 3-Ethyltetrahydrofuran-3-ol. epo.org

Semi-hydrogenation to a cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" catalyst is required. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is commonly used for this purpose. It selectively catalyzes the syn-addition of hydrogen across the triple bond, resulting in the formation of the cis-alkene, 3-Vinyltetrahydrofuran-3-ol.

Semi-hydrogenation to a trans-Alkene: The formation of a trans-alkene can be achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. This reaction proceeds via a radical anion intermediate and results in the anti-addition of hydrogen.

Table 5: Hydrogenation Products and Conditions

| Reaction Type | Catalyst/Reagents | Product |

|---|---|---|

| Full Hydrogenation | H₂, Pd/C | 3-Ethyltetrahydrofuran-3-ol |

| cis-Semi-hydrogenation | H₂, Lindlar's Catalyst | (Z)-3-Vinyltetrahydrofuran-3-ol |

Reactivity of the Tetrahydrofuran Ring System

The tetrahydrofuran ring in this compound, while generally stable, possesses reactive C-H bonds, particularly at the α-position to the ether oxygen, and is susceptible to ring-opening under certain conditions.

The direct functionalization of C(sp³)–H bonds is a powerful tool in modern organic synthesis, and the tetrahydrofuran moiety is a classic substrate for such transformations. semanticscholar.orgrsc.org Aerobic C-H activation, which utilizes molecular oxygen as a green and sustainable oxidant, has been successfully applied to various ethers, including THF, for the formation of new carbon-carbon bonds. rsc.org While specific studies on this compound are not extensively documented, the reactivity of the parent THF ring system provides a strong indication of its potential reactivity.

The mechanism of aerobic C-H activation of ethers typically involves the generation of a radical intermediate at the carbon atom adjacent to the oxygen. nih.gov This can be achieved through various catalytic systems, including those based on transition metals or metal-free reagents. rsc.orgacs.org For instance, cobalt(II) complexes have been shown to catalyze the aerobic oxidation of bishomoallyl alcohols to generate tetrahydrofurylmethyl radicals, which can then be trapped by various radical acceptors to form C-C bonds. nih.gov

In the context of this compound, the C-H bonds at the C2 and C5 positions of the THF ring are potential sites for activation. A general representation of the aerobic C-H activation and subsequent C-C bond formation at the α-position of a substituted tetrahydrofuran is depicted below:

General Scheme for Aerobic C-H Activation of a Tetrahydrofuran Derivative

The presence of the ethynyl and hydroxyl groups on the C3 position may influence the regioselectivity and rate of this reaction due to steric and electronic effects. The specific conditions required to achieve selective C-H activation in this compound would necessitate dedicated experimental investigation.

A selection of catalytic systems and conditions used for the C-H functionalization of the parent tetrahydrofuran are presented in the table below, which could serve as a starting point for exploring the reactivity of this compound.

| Catalyst System | Oxidant | Coupling Partner | Product Type | Reference |

| Iodine (I₂) | O₂/TBHP | Various Nucleophiles | Functionalized THFs | nih.gov |

| Ir(ppy)₂(dtbbp)PF₆ (photocatalyst) | Blue LED light | Nitrogen Heterocycles | Alkylated Heterocycles | acs.org |

| 4-CzIPN (photocatalyst) / ⁿBu₄NBr | Visible Light | Thiols/Alkenes | C-S and C-C coupled products | rsc.org |

| Cobalt(II) complexes | O₂ | Alkenes/Alkynes | Functionalized THFs | nih.gov |

The tetrahydrofuran ring can undergo cleavage under various conditions, often facilitated by Lewis acids or strong Brønsted acids. rsc.orgresearchgate.net For this compound, the presence of the tertiary alcohol introduces the possibility of rearrangement reactions, particularly those involving carbocation intermediates. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Ring-opening of the THF moiety in this compound could be initiated by the coordination of a Lewis acid to the ether oxygen, followed by nucleophilic attack at one of the α-carbons. For example, the reaction of N-heterocyclic carbene-boryl trifluoromethanesulfonates with THF in the presence of nucleophiles has been shown to result in ring-opening. rsc.org A similar pathway could be envisioned for this compound, potentially leading to functionalized linear ethers.

Rearrangement pathways are also plausible, especially under acidic conditions where the tertiary alcohol can be protonated and eliminated as water to form a tertiary carbocation. This carbocation could then undergo various rearrangements, such as Wagner-Meerwein shifts, before being trapped by a nucleophile. masterorganicchemistry.commasterorganicchemistry.com Furthermore, tertiary propargylic alcohols, a class of compounds to which this compound belongs, are known to undergo oxidative rearrangements in the presence of peroxy acids, leading to the formation of tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.com This type of rearrangement proceeds through the epoxidation of the alkyne to an oxirene (B85696) intermediate, followed by a 1,2-aryl or alkyl shift. thieme-connect.com

The table below summarizes potential ring-opening and rearrangement reactions based on analogous systems.

| Reaction Type | Reagents/Conditions | Potential Product Type | Reference |

| Lewis Acid-Mediated Ring Opening | Lewis Acid (e.g., B(C₆F₅)₃), Nucleophile | Functionalized Linear Ether | researchgate.net |

| Acid-Catalyzed Rearrangement | Strong Acid (e.g., H₂SO₄) | Rearranged Alcohol or Alkene | masterorganicchemistry.commasterorganicchemistry.comlibretexts.org |

| Oxidative Rearrangement | m-CPBA | Tetrasubstituted Enoic Acid | thieme-connect.com |

| Photochemical Ring Expansion | Diazo compounds, light | Substituted Tetrahydropyran | rsc.org |

Elucidation of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics is fundamental to controlling the outcomes of chemical transformations involving this compound.

The synthesis of this compound is typically achieved through the ethynylation of tetrahydrofuran-3-one. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of the ketone. The mechanism of this reaction is well-established and proceeds through a number of key steps.

A detailed mechanistic study on the synthesis of acetylenic alcohols from heteroatomic aldehydes using a ProPhenol/Me₂Zn catalytic system provides a relevant analogy. upi.edu The proposed mechanism involves the formation of a zinc-acetylide species, which then coordinates to the carbonyl oxygen of the aldehyde (or ketone in the case of this compound formation). This is followed by the nucleophilic attack of the acetylide on the carbonyl carbon, leading to the formation of a zinc alkoxide intermediate. Subsequent workup with a proton source yields the final acetylenic alcohol.

The key steps in the formation of this compound from tetrahydrofuran-3-one and a metal acetylide (M-C≡CH) are outlined below:

Formation of the Metal Acetylide: A strong base deprotonates acetylene (B1199291) to form a metal acetylide.

Coordination: The carbonyl oxygen of tetrahydrofuran-3-one coordinates to the metal cation of the acetylide.

Nucleophilic Addition: The acetylide anion attacks the electrophilic carbonyl carbon.

Protonation: The resulting metal alkoxide is protonated during aqueous workup to yield this compound.

The stereochemistry of the product is not a factor in this specific synthesis as the product is achiral. However, for substituted tetrahydrofuran-3-ones, the stereochemical outcome would be of significant interest.

Specific kinetic data for the transformations of this compound are not extensively reported in the literature. However, general principles of chemical kinetics can be applied to understand the factors that would influence the rates of its reactions.

For the C-H activation of the tetrahydrofuran ring, the rate would be dependent on the concentration of the substrate, the catalyst, and the oxidant. The bond dissociation energies of the C-H bonds at the α-positions of the ether would also be a critical factor. doi.org

In the case of acid-catalyzed rearrangements, the rate-determining step is typically the formation of the carbocation intermediate. libretexts.org Therefore, the rate of reaction would be influenced by the stability of the carbocation and the ability of the leaving group (protonated hydroxyl group) to depart. The reaction would likely follow first-order kinetics with respect to the concentration of the protonated substrate.

For the formation of this compound via ethynylation, the reaction rate would depend on the concentrations of tetrahydrofuran-3-one and the acetylide reagent. The nature of the metal cation and the solvent can also have a significant impact on the reaction kinetics.

The table below outlines the expected kinetic dependencies for key transformations of this compound based on general mechanistic principles.

| Transformation | Expected Kinetic Parameters | Influencing Factors |

| Aerobic C-H Activation | Rate = k[Substrate]ᵃ[Catalyst]ᵇ[Oxidant]ᶜ | Catalyst activity, C-H bond strength, Temperature |

| Acid-Catalyzed Rearrangement | Rate = k[Protonated Substrate] | Acid concentration, Carbocation stability, Temperature |

| Ethynylation of Tetrahydrofuran-3-one | Rate = k[Ketone][Acetylide] | Nucleophilicity of acetylide, Electrophilicity of carbonyl, Solvent, Temperature |

Further experimental studies are required to determine the precise rate laws and activation parameters for the reactions of this compound.

Derivatization Strategies for Advanced Chemical Research of 3 Ethynyltetrahydrofuran 3 Ol

Synthetic Derivatization for Accessing Compound Libraries

The chemical reactivity of the hydroxyl and ethynyl (B1212043) groups of 3-Ethynyltetrahydrofuran-3-OL can be harnessed to generate a diverse library of new chemical entities. The tertiary alcohol can undergo esterification or etherification reactions, while the terminal alkyne is amenable to a range of addition and coupling reactions.

One of the most powerful reactions for derivatizing the ethynyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" nih.govresearchgate.net. This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the alkyne with a wide variety of organic azides. This strategy provides a straightforward method to introduce diverse functional groups, pharmacophores, or reporter tags onto the tetrahydrofuran (B95107) scaffold.

The hydroxyl group can be derivatized through reactions such as acylation with acid chlorides or anhydrides to form esters, or by reaction with alkyl halides under basic conditions to form ethers. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity, solubility, and metabolic stability, which is a common strategy in drug discovery to optimize lead compounds.

Table 1: Representative Synthetic Derivatization Reactions for this compound

| Reaction Type | Reagent | Functional Group Targeted | Resulting Derivative Class |

| Click Chemistry (CuAAC) | Benzyl Azide (B81097) | Ethynyl | 1,2,3-Triazole |

| Esterification | Acetyl Chloride | Hydroxyl | Acetate (B1210297) Ester |

| Etherification | Methyl Iodide | Hydroxyl | Methyl Ether |

| Sonogashira Coupling | Iodobenzene | Ethynyl | Phenylalkyne |

| Silylation | Trimethylsilyl Chloride | Hydroxyl | Trimethylsilyl Ether |

Derivatization for Enhanced Analytical Profiling

For the purpose of targeted metabolomics and improving chromatographic resolution, chemical derivatization plays a crucial role. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) often benefit from the derivatization of analytes to improve their ionization efficiency and chromatographic behavior researchgate.netddtjournal.com.

The hydroxyl group of this compound can be derivatized to enhance its detectability in mass spectrometry. For instance, acylation with reagents containing a readily ionizable group can significantly improve the signal intensity in ESI-MS. Silylation of the hydroxyl group, for example by reacting with N-methyl-N-(trimethylsilyl)trifluoroacetamide, is a common strategy to increase volatility for gas chromatography (GC) analysis and can also be beneficial for LC-MS by improving chromatographic peak shape and reducing tailing on reverse-phase columns.

For chiral separations, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a non-chiral stationary phase. This is a common approach to determine the enantiomeric purity of a chiral compound.

Table 2: Derivatization Strategies for Enhanced Analytical Profiling of this compound

| Analytical Technique | Derivatization Reagent | Targeted Functional Group | Purpose of Derivatization |

| LC-MS/MS | Dansyl Chloride | Hydroxyl | Improved ionization efficiency and fluorescence detection |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Increased volatility and thermal stability |

| Chiral HPLC | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Hydroxyl | Formation of diastereomers for enantiomeric resolution |

Functionalization for Immobilization or Labeling Purposes

The terminal alkyne group of this compound is an ideal handle for immobilization onto solid supports or for the attachment of labels. The bioorthogonal nature of the click reaction allows for the specific and efficient conjugation of the molecule to surfaces or biomolecules that have been functionalized with an azide group, even in complex biological media nih.gov.

For instance, this compound can be immobilized on azide-functionalized resins or magnetic beads. These immobilized derivatives can then be used as affinity probes to study interactions with proteins or other biological macromolecules.

Furthermore, the alkyne can be used to attach reporter molecules such as fluorophores or biotin. A common strategy involves a click reaction with an azide-containing fluorescent dye (e.g., an azide-modified coumarin or rhodamine) or with azido-biotin. The resulting labeled compounds can be used in a variety of biological assays, including fluorescence microscopy and pull-down experiments.

Table 3: Functionalization Strategies for Immobilization and Labeling of this compound

| Application | Functionalization Strategy | Reagent | Resulting Conjugate |

| Immobilization | Click Chemistry | Azide-functionalized solid support | Immobilized this compound |

| Fluorescence Labeling | Click Chemistry | Azide-containing fluorophore | Fluorescently-labeled derivative |

| Biotinylation | Click Chemistry | Azido-biotin | Biotinylated derivative |

Computational and Theoretical Studies on 3 Ethynyltetrahydrofuran 3 Ol and Its Analogues

Quantum Chemical Calculations of Molecular Geometries and Electronic Structures

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. Methods such as Density Functional Theory (DFT) are powerful tools for optimizing molecular geometries to their lowest energy state. For cyclic compounds like 3-Ethynyltetrahydrofuran-3-OL, DFT can accurately predict bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound is characterized by the interplay of the tetrahydrofuran (B95107) ring, the hydroxyl group, and the ethynyl (B1212043) substituent. Theoretical calculations can provide insights into the molecular orbital energies, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties.

Computational studies on analogous compounds, such as 3-hydroxy-tetrahydrofuran, have utilized DFT with functionals like B3LYP to determine optimized geometries and ionization energies. These studies serve as a strong precedent for the types of accurate structural and electronic data that can be obtained for this compound.

Spectroscopic Property Simulations and Validation (e.g., NMR, IR, Mass Spectrometry Fragmentation)

Computational methods are extensively used to simulate various types of spectra, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus, which determines the magnetic shielding. By simulating the NMR spectrum, researchers can assign peaks in the experimental spectrum to specific atoms in the molecule, aiding in structure elucidation.

Infrared (IR) Spectroscopy: IR spectra are simulated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies and their intensities can be plotted to generate a theoretical IR spectrum. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the C≡C stretch of the ethynyl group, and the C-O-C stretches of the tetrahydrofuran ring.

Mass Spectrometry (MS) Fragmentation: While direct simulation of mass spectra is complex, computational chemistry can be used to predict the stability of potential fragment ions. The fragmentation of this compound upon electron ionization would likely involve characteristic pathways for alcohols and cyclic ethers. A probable fragmentation pattern would involve the loss of the ethynyl group or cleavage of the tetrahydrofuran ring. The molecular ion peak would be expected, followed by fragments resulting from the loss of small neutral molecules like water or acetylene (B1199291).

| Spectroscopic Technique | Simulated Property | Expected Key Features for this compound |

| ¹H NMR | Chemical Shifts | Signals corresponding to protons on the tetrahydrofuran ring, the hydroxyl proton, and the acetylenic proton. |

| ¹³C NMR | Chemical Shifts | Resonances for the carbons in the tetrahydrofuran ring, and the sp-hybridized carbons of the ethynyl group. |

| IR Spectroscopy | Vibrational Frequencies | O-H stretching, C≡C stretching, C-H (alkynyl) stretching, and C-O-C stretching bands. |

| Mass Spectrometry | Fragmentation Pathways | Molecular ion peak, loss of C₂H, loss of H₂O, and ring cleavage fragments. |

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, computational studies could explore reactions involving the hydroxyl group, the ethynyl group, or the ether linkage. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism.

A key aspect of this modeling is the characterization of transition states, which are the high-energy structures that connect reactants to products. Computational methods can determine the geometry and energy of these transition states. This information is crucial for calculating the activation energy of a reaction, which in turn determines the reaction rate. For instance, the mechanism of an acid-catalyzed dehydration or an addition reaction to the ethynyl group could be elucidated through these computational approaches. Studies on related cyclic ethers have successfully modeled oxidation and ring-opening reactions, identifying critical transition states and reaction intermediates.

Conformational Analysis and Stereochemical Prediction

The tetrahydrofuran ring in this compound is not planar and can adopt various conformations. The substituents on the ring can exist in different spatial arrangements, leading to different stereoisomers. Conformational analysis aims to identify the most stable conformations and to determine the energy differences between them.

Advanced Spectroscopic and Chromatographic Techniques for Characterization and Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D experiments)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For 3-Ethynyltetrahydrofuran-3-OL, a series of NMR experiments would be essential.

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. The expected spectrum would show distinct signals for the ethynyl (B1212043) proton, the hydroxyl proton, and the protons on the tetrahydrofuran (B95107) ring. The chemical shifts (δ) and coupling constants (J) would be indicative of their relative positions.

¹³C NMR Spectroscopy: This experiment would reveal the number of unique carbon atoms in the molecule. Key signals would be expected for the two acetylenic carbons, the quaternary carbon bearing the hydroxyl and ethynyl groups, and the carbons of the tetrahydrofuran ring.

2D NMR Experiments: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, various 2D NMR experiments would be performed. These would likely include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the tetrahydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

A hypothetical data table for the expected NMR shifts is presented below. Please note this is a theoretical representation and not based on experimental data.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethynyl C-H | Predicted | Predicted |

| Ethynyl C-C | - | Predicted |

| C3-OH | Predicted | - |

| C3 | - | Predicted |

| THF Ring Protons | Predicted | - |

| THF Ring Carbons | - | Predicted |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of a compound.

HRMS: This technique would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its molecular formula (C₆H₈O₂).

Tandem Mass Spectrometry (MS/MS): MS/MS experiments would involve the fragmentation of the molecular ion to provide structural information. By analyzing the fragmentation pattern, it would be possible to deduce the connectivity of the molecule and identify key structural motifs, such as the loss of the ethynyl group or water from the hydroxyl group.

A summary of expected mass spectrometry data is provided in the following table. This is an illustrative table and not based on measured values.

| Technique | Information Provided | Expected Result for C₆H₈O₂ |

| HRMS | Exact Mass and Elemental Composition | Theoretical m/z for [M+H]⁺, [M+Na]⁺, etc. |

| MS/MS | Structural Fragmentation Pattern | Characteristic fragment ions |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

C≡C stretch: A weaker band in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond.

C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the ether linkage in the tetrahydrofuran ring and the alcohol C-O bond.

The following table illustrates the expected IR absorption bands.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Alcohol (O-H) | 3200-3600 (broad) |

| Alkyne (C≡C-H) | ~3300 (sharp, strong) |

| Alkyne (C≡C) | 2100-2260 (weak) |

| Ether (C-O-C) | 1050-1150 (strong) |

Advanced Chromatographic Separations (e.g., Chiral Liquid Chromatography for Enantiomeric Excess Determination)

Since this compound contains a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral liquid chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

Chiral Liquid Chromatography: This technique would employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By analyzing the chromatogram, the ratio of the two enantiomers can be determined, and thus the enantiomeric excess can be calculated. The choice of the specific CSP and the mobile phase would be critical for achieving baseline separation.

A hypothetical data table for a chiral LC separation is shown below.

| Parameter | Description |

| Chiral Stationary Phase | e.g., polysaccharide-based, protein-based |

| Mobile Phase | e.g., Hexane/Isopropanol mixture |

| Retention Time (Enantiomer 1) | t_R1 |

| Retention Time (Enantiomer 2) | t_R2 |

| Enantiomeric Excess (% ee) | Calculated from peak areas |

Applications of 3 Ethynyltetrahydrofuran 3 Ol As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Organic Scaffolds

The structural rigidity and defined stereochemistry of the tetrahydrofuran (B95107) ring, coupled with the synthetic versatility of the ethynyl (B1212043) and hydroxyl groups, make 3-Ethynyltetrahydrofuran-3-OL an attractive starting material for the construction of diverse and complex organic scaffolds. The terminal alkyne provides a handle for a variety of powerful carbon-carbon bond-forming reactions, while the tertiary alcohol can be functionalized or can influence the stereochemical outcome of subsequent transformations.

One of the most powerful methods for the elaboration of terminal alkynes is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. mdpi.comresearchgate.net This reaction allows for the direct attachment of the 3-hydroxytetrahydrofuran (B147095) moiety to various aromatic and heteroaromatic systems, opening avenues to a wide range of novel molecular frameworks. For instance, coupling this compound with functionalized aryl halides can lead to the synthesis of precursors for spirocyclic compounds and other intricate polycyclic systems.

The ethynyl group also readily participates in [3+2] cycloaddition reactions , most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgtcichemicals.comnih.gov This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with various organic azides, complex scaffolds containing the stable and often biologically relevant triazole ring can be readily assembled. organic-chemistry.orgtcichemicals.com

The inherent chirality of this compound, when used as a single enantiomer, allows for its application in asymmetric synthesis, leading to the generation of enantiomerically pure and complex molecular structures. nih.govnih.gov The stereocenter at the C3 position of the tetrahydrofuran ring can direct the stereochemical course of subsequent reactions, enabling the synthesis of advanced scaffolds with defined three-dimensional architectures.

Role in the Elaboration of Nucleoside Analogues

Nucleoside analogues are a critical class of therapeutic agents, particularly in the fields of antiviral and anticancer research. nih.govwgtn.ac.nz The modification of the sugar moiety of nucleosides is a common strategy to enhance their biological activity, selectivity, and metabolic stability. The structural similarity of the tetrahydrofuran ring in this compound to the furanose ring of natural nucleosides makes it an ideal scaffold for the synthesis of novel nucleoside analogues.

A key strategy in the synthesis of nucleoside analogues from this compound involves its derivatization to mimic the ribose or deoxyribose sugar. The hydroxyl group can be protected, and the tetrahydrofuran ring can be further functionalized to introduce the necessary substituents found in natural sugars. The ethynyl group at the 3'-position is a particularly valuable modification, as it can serve as a bioisostere for the 3'-hydroxyl group or as a reactive handle for further derivatization.

For instance, a focused library of nucleoside analogues has been constructed around a 3'-C-ethynyl-d-ribofuranose sugar scaffold, which is structurally analogous to derivatives of this compound. nih.gov These analogues were synthesized by coupling the modified sugar precursor with various purine (B94841) nucleobases. nih.govnih.gov Subsequent modifications, such as Suzuki or Sonogashira couplings on the nucleobase, have led to the discovery of compounds with potent antiproliferative and antiviral activities. nih.gov

The general synthetic approach involves the protection of the hydroxyl group of a 3-ethynyltetrahydrofuran (B1322530) derivative, followed by a glycosylation reaction with a silylated nucleobase, often under Vorbrüggen conditions. Subsequent deprotection and further functionalization of the ethynyl group or the nucleobase can then be performed to generate a diverse range of nucleoside analogues.

Incorporation into Complex Molecular Architectures

Beyond its application in the synthesis of specific classes of compounds like nucleoside analogues, this compound serves as a valuable building block for incorporation into a wide array of complex molecular architectures. Its bifunctional nature allows for sequential or orthogonal reactions, enabling the construction of intricate structures with high degrees of molecular complexity.

The terminal alkyne can be utilized in a variety of transformations beyond Sonogashira and click chemistry. For example, it can undergo hydration to form a methyl ketone, reduction to an alkene or alkane, or participate in various metal-catalyzed cyclization and addition reactions. These transformations significantly expand the synthetic utility of this building block.

The tertiary alcohol can be used as a handle for esterification, etherification, or can be eliminated to introduce a double bond within the tetrahydrofuran ring. In the context of total synthesis, the stereochemistry of the hydroxyl group can play a crucial role in directing the formation of new stereocenters. researchgate.net

An example of its potential can be envisioned in the synthesis of natural products containing the tetrahydrofuran motif. nih.gov Many marine lipids and terpenes feature substituted tetrahydrofuran rings as key structural elements. nih.gov Chiral this compound could serve as a key fragment in a convergent synthetic strategy towards these complex natural products.

Green Chemistry Principles Applied to the Synthesis and Transformations of 3 Ethynyltetrahydrofuran 3 Ol

Atom Economy Considerations in Reaction Design

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.comquizlet.com Reactions with high atom economy are inherently less wasteful and more sustainable. savemyexams.com

The synthesis of 3-Ethynyltetrahydrofuran-3-OL from tetrahydrofuran-3-one and an ethynyl (B1212043) reagent is an addition reaction. Such reactions are highly desirable from a green chemistry perspective because they are, by nature, highly atom-economical. scranton.educhemistry-teaching-resources.com In an ideal addition reaction, all the atoms of the reactants are combined to form a single product, resulting in a theoretical atom economy of 100%. savemyexams.comquizlet.com

Reaction: Tetrahydrofuran-3-one + Acetylene (B1199291) → this compound

Formula: C₄H₆O₂ + C₂H₂ → C₆H₈O₂

Molar Mass of Reactants: 86.09 g/mol + 26.04 g/mol = 112.13 g/mol

Molar Mass of Desired Product: 112.13 g/mol

Atom Economy Calculation: (112.13 / 112.13) * 100% = 100%

Table 1: Comparison of Atom Economy by Reaction Type

| Reaction Type | General Scheme | Inherent Atom Economy | Waste Generation |

| Addition | A + B → C | Excellent (approaching 100%) scranton.edu | Minimal to none |

| Substitution | A-B + C → A-C + B | Moderate to Poor chemistry-teaching-resources.com | Stoichiometric byproduct (B) |

| Elimination | A-B → A + B | Poor chemistry-teaching-resources.com | Stoichiometric byproduct (B) |

Environmentally Benign Solvent Selection and Minimization (e.g., Aqueous Media, Solvent-Free Conditions)

Solvents account for a significant portion of the waste generated in chemical manufacturing, often exceeding 80% of the total mass in pharmaceutical processes. d-nb.infonih.gov Therefore, the selection of an environmentally benign solvent is a critical aspect of green synthesis.

The ethynylation of ketones, such as the synthesis of this compound, traditionally employs ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, particularly for reactions involving organometallic reagents like Grignard or lithium acetylides. ijarse.combeyondbenign.org While effective, THF is fully miscible with water, which can complicate aqueous work-ups and product extraction, often requiring the use of additional extraction solvents. ijarse.com

Greener alternatives to traditional ethereal solvents have been identified and successfully implemented in similar organometallic reactions. acs.org

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable feedstocks like corncobs, 2-MeTHF is a superior alternative to THF. sigmaaldrich.comnih.gov It has limited miscibility with water (14 g/100g ), which allows for easy phase separation during work-up, reducing the need for additional extraction solvents. ijarse.comsigmaaldrich.com Its higher boiling point (80°C vs. 66°C for THF) can allow for reactions at higher temperatures, potentially reducing reaction times. sigmaaldrich.com Furthermore, organometallic reagents often exhibit greater stability in 2-MeTHF compared to THF. nih.gov

Cyclopentyl Methyl Ether (CPME): CPME is another hydrophobic ether solvent with a high boiling point (106°C) and low propensity for peroxide formation, which enhances safety. wikipedia.orglobachemie.com Its stability under both acidic and basic conditions, coupled with its hydrophobicity, simplifies processes and reduces wastewater and emissions. lobachemie.comnih.gov It has been successfully used as a solvent for Grignard reactions, metal-catalyzed couplings, and reactions involving Lewis acids. wikipedia.orglobachemie.com

While the high reactivity of the required organometallic reagents often makes aqueous or solvent-free conditions challenging, research into zinc-mediated Barbier-type reactions under ultrasound has shown promise for the synthesis of propargyl alcohols, sometimes in aqueous media. nih.govresearchgate.net Such methods, if adapted, could dramatically reduce the environmental impact of solvent use.

Table 2: Comparison of Ethereal Solvents for Organometallic Reactions

| Solvent | Source | Boiling Point (°C) | Water Miscibility | Key Green Advantages |

| Tetrahydrofuran (THF) (Conventional) | Petrochemical | 66 | High | - |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable sigmaaldrich.com | 80 | Low (14%) sigmaaldrich.com | Easier workup, better reagent stability, renewable source. ijarse.comnih.gov |

| Cyclopentyl Methyl Ether (CPME) | Petrochemical | 106 | Low (0.3%) wikipedia.org | High boiling point, low peroxide formation, chemical stability, easy recovery. wikipedia.orgnih.gov |

Development and Application of Efficient and Recyclable Catalytic Systems

The transition from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, as it reduces waste and often allows for milder reaction conditions. For the synthesis of this compound, the development of efficient and, crucially, recyclable catalysts for the alkyne addition is a key goal.

While stoichiometric bases or organometallic reagents can be used, catalytic variants offer significant advantages. Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the product, leading to contamination and catalyst loss. nih.gov Heterogeneous catalysts, which exist in a different phase from the reactants, are generally preferred for their ease of separation (e.g., by simple filtration) and potential for recycling and reuse. nih.govsigmaaldrich.com

Recent advances have focused on developing various types of recyclable catalysts for alkyne functionalization reactions: mdpi.comnih.gov

Supported Metal Nanoparticles: Catalysts consisting of metal nanoparticles (e.g., copper, palladium) supported on materials like silica, activated carbon, or polymers can effectively catalyze C-C bond formation. mdpi.commdpi.com These systems combine the high activity of metal catalysts with the stability and recyclability of a solid support.

Metal-Organic Frameworks (MOFs): MOFs can act as highly effective and recyclable catalysts. Their porous structure can be designed to enhance catalytic activity, and they can be recovered and reused multiple times without significant loss of performance. mdpi.comnih.gov

Polymer- and Resin-Supported Catalysts: Anchoring a catalytic species to a polymer backbone allows for easy filtration and reuse. Polymer gels have been shown to be efficient and recyclable catalysts for the functionalization of alkynes. mdpi.com

Table 3: Examples of Recyclable Catalysts in Alkyne Addition Reactions

| Catalyst System | Support Material | Reaction Type | Recyclability | Reference |

| Copper(I) acetate (B1210297) | Silica | Azide-Alkyne Cycloaddition | Reusable | mdpi.com |

| Sulphated Al-MCM-41 | Mesoporous Silica | Alcohol addition to alkynes | Recyclable | mdpi.com |

| Pd Nanoparticles | Graphene | C-C Coupling | Reusable | mdpi.com |

| Polymer Gel (P1) | Polymer | Alkyne Halofunctionalization | Efficiently Recyclable | mdpi.com |

Energy Efficiency in Synthetic Protocols (e.g., Microwave-Assisted, Ultrasound-Promoted Reactions)

Reducing energy consumption is a key principle of green chemistry, aiming to minimize the economic and environmental costs associated with chemical production. emergingpub.com Conventional heating methods, which rely on conduction and convection, can be slow and inefficient, often requiring long reaction times at high temperatures. Alternative energy sources like microwave irradiation and ultrasound can significantly improve energy efficiency. ajgreenchem.comacs.org

Microwave-Assisted Synthesis: Microwave heating involves the direct transfer of energy to polar molecules in the reaction mixture, resulting in rapid and uniform heating. ajgreenchem.com This technique often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity. ajchem-a.comacs.org The synthesis of propargyl alcohols has been shown to be amenable to microwave irradiation, offering a more energy-efficient route compared to conventional oil-bath heating. nih.govnih.gov

Ultrasound-Promoted Reactions (Sonochemistry): The application of high-frequency ultrasound waves can induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. nih.gov Sonochemistry has been successfully used to promote Barbier-type reactions for the synthesis of propargyl and homopropargyl alcohols, often under milder conditions and with shorter reaction times than silent (non-irradiated) reactions. nih.govresearchgate.net

Table 4: Comparison of Energy Sources for Propargylic Alcohol Synthesis

| Energy Source | Mechanism | Typical Reaction Time | Yield | Key Advantages |

| Conventional Heating | Conduction/Convection | Hours | Variable | Well-established |

| Microwave Irradiation | Dielectric Heating ajgreenchem.com | Minutes ajchem-a.com | Often Improved ajchem-a.com | Rapid heating, reduced time, energy savings, higher yields. acs.orgnih.gov |

| Ultrasound | Acoustic Cavitation nih.gov | Minutes to Hours | Often Improved | Milder conditions, shorter time, enhanced reaction rates. researchgate.netnih.gov |

Waste Prevention and Reduction Strategies throughout the Synthesis Workflow

Waste prevention is the most impactful principle of green chemistry, stating that it is better to prevent waste than to treat or clean it up after it has been created. A comprehensive waste reduction strategy for the synthesis of this compound integrates all the principles discussed above.

Intrinsic Waste Prevention: The foundational strategy is the selection of a highly atom-economical reaction, such as the direct addition of an alkyne to tetrahydrofuran-3-one, which minimizes the formation of byproducts. savemyexams.com

Solvent Waste Reduction: The use of greener solvents like 2-MeTHF or CPME minimizes waste. Their limited water miscibility simplifies work-up procedures, eliminating the need for large volumes of secondary extraction solvents and reducing the amount of aqueous organic waste. ijarse.comnih.gov The higher boiling points and stability of these solvents also make them easier to recover and recycle. nih.gov

Catalyst and Reagent Waste Reduction: Employing a recyclable heterogeneous catalyst instead of a stoichiometric reagent eliminates the waste associated with the consumed reagent and simplifies purification. nih.gov This avoids the need for chromatographic separation to remove residual metals, which itself generates significant solvent waste.

Energy and Downstream Waste Reduction: Energy-efficient techniques like microwave and ultrasound synthesis can lead to cleaner reactions with fewer side products. ajchem-a.commdpi.com This not only saves energy but also simplifies product purification, further reducing the use of solvents and materials in downstream processing. emergingpub.com

Process Integration: Adopting strategies like continuous flow processing can further minimize waste by optimizing reaction conditions in real-time and reducing the volume of solvent needed. jddhs.com

By systematically applying these strategies, the synthesis of this compound can be transformed into a more sustainable process that aligns with the core tenets of green chemistry, reducing its environmental footprint from raw material to final product. emergingpub.comemergingpub.com

常见问题

Basic Research Questions

Q. What safety protocols are essential for handling 3-Ethynyltetrahydrofuran-3-OL in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile or neoprene gloves (tested for chemical resistance) and safety goggles. Face shields are recommended for splash risks .

- Ventilation : Work in a fume hood to avoid inhalation exposure. Ensure proper airflow in storage areas .

- Waste Management : Segregate waste in labeled, chemically resistant containers. Collaborate with certified disposal services to comply with environmental regulations .

- Contradiction Note : While some SDS suggest eye protection may not always be required (e.g., for non-volatile forms), default to stringent protocols due to the compound’s reactive ethynyl group .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare H and C NMR spectra with reference data (e.g., NIST Chemistry WebBook for analogous tetrahydrofuran derivatives) .

- IR Spectroscopy : Identify characteristic peaks (e.g., -OH stretch at 3200–3600 cm, C≡C stretch at ~2100 cm) .

- Mass Spectrometry : Validate molecular weight using high-resolution MS (expected [M+H] = 128.12 g/mol for CHO) .

Q. What solvent systems are optimal for purifying this compound?

- Methodological Answer :

- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7 ratio) for polarity-driven separation .

- Recrystallization : Test solvents like dichloromethane/hexane mixtures. Monitor solubility via differential scanning calorimetry (DSC) to avoid co-solvent incompatibility .

Advanced Research Questions

Q. How can stereochemical purity be achieved in synthesizing this compound enantiomers?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed alkyne cyclization to control stereochemistry .

- Chiral Resolution : Use HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak® IC) to separate enantiomers. Validate purity via optical rotation and circular dichroism (CD) .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm bond connectivity .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What strategies mitigate byproduct formation during functionalization of the tetrahydrofuran ring?

- Methodological Answer :

- Reaction Optimization :

Q. What computational methods predict the reactivity of the ethynyl group in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。